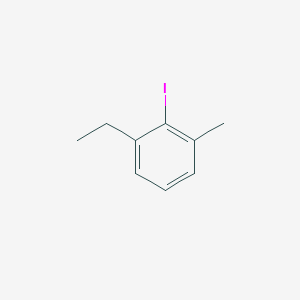

1-Ethyl-2-iodo-3-methylbenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSPENCTMKMGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370152 | |

| Record name | 1-ethyl-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-95-9 | |

| Record name | 1-ethyl-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Ethyl 2 Iodo 3 Methylbenzene

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in 1-Ethyl-2-iodo-3-methylbenzene is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The inherent weakness of the C-I bond compared to other carbon-halogen bonds makes it particularly susceptible to oxidative addition to a palladium(0) center, which is the initial and often rate-determining step in many catalytic cycles. However, the steric bulk introduced by the ortho-ethyl and meta-methyl groups can modulate this reactivity, necessitating carefully optimized reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a versatile platform for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, starting from aryl halides like this compound. The following sections explore its participation in some of the most pivotal of these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound. For a sterically hindered substrate such as this compound, the choice of catalyst, ligand, and base is critical to achieving high yields. The steric hindrance around the iodine atom can impede the approach of the palladium catalyst and the subsequent transmetalation step.

While specific data for this compound is not extensively reported, studies on analogous sterically hindered aryl iodides, such as 2-iodo-m-xylene, provide valuable insights. For these substrates, bulky and electron-rich phosphine (B1218219) ligands, like those from the Buchwald or SPhos families, are often employed to facilitate both the oxidative addition and the subsequent steps of the catalytic cycle. The use of a strong base is also crucial for the activation of the boronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodo-m-xylene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 1-Iodo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 92 |

| 3 | This compound | (Het)Aryl Boronic Acids | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | Not specified nih.gov |

This table presents representative data from studies on sterically hindered aryl iodides to illustrate typical reaction conditions and outcomes. Entry 3 is based on a general protocol for DNA-compatible Suzuki-Miyaura coupling. nih.gov

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The steric hindrance in this compound can influence the regioselectivity and efficiency of this reaction. The initial oxidative addition of the C-I bond to the palladium(0) catalyst is followed by migratory insertion of the alkene and subsequent β-hydride elimination.

For sterically hindered aryl iodides, achieving high yields in the Heck reaction often requires higher temperatures and specific catalyst systems. Ligandless palladium sources or those with bulky phosphine ligands can be effective. The choice of base and solvent also plays a significant role in the reaction outcome.

Table 2: Illustrative Conditions for the Heck Reaction of Aryl Iodides with Alkenes

| Entry | Aryl Iodide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | NMP | 100 | >95 researchgate.net |

| 2 | 1-Iodo-4-methylbenzene | Butyl acrylate | Pd(OAc)₂ | DIEA | MeCN | 160 | >90 dfc-kyoto.co.jp |

| 3 | 2-Iodoaniline | Dimethyl maleate | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | 72 mdpi.com |

This table provides examples of Heck reaction conditions for various aryl iodides to demonstrate the range of applicable parameters. researchgate.netdfc-kyoto.co.jpmdpi.com

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The steric hindrance in this compound can make the coupling challenging.

Studies on the carbonylative Sonogashira cross-coupling of the closely related 2-iodo-m-xylene have shown that traditional phosphine-based palladium catalysts can lead to low yields of the desired ketone, with the formation of the direct coupling product (aryl alkyne) being a significant side reaction. nih.gov This suggests that for this compound, careful selection of the catalyst system is paramount. Modern catalyst systems, potentially involving N-heterocyclic carbene (NHC) ligands, might offer improved performance. acs.org

Table 3: Conditions for Sonogashira Coupling of Sterically Hindered Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodo-m-xylene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 75 |

| 2 | Iodobenzene | Phenylacetylene | Pd-complex-C2 | K₂CO₃ | Isopropanol | 25 | 95 rsc.org |

| 3 | 2-Iodo-m-xylene | Phenylacetylene | PEPPSI-IPr / ZnBr₂ | - | THF | RT | Low (for carbonylation) nih.gov |

This table includes data for the sterically hindered 2-iodo-m-xylene to provide insight into the potential reactivity of this compound. nih.govrsc.org

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, allowing the coupling of aryl halides with a wide range of amines. The steric hindrance in this compound necessitates the use of specialized catalyst systems to overcome the challenge of bringing the bulky aryl group and the amine together at the palladium center.

For ortho-substituted aryl halides, bulky, electron-rich phosphine ligands such as those of the Josiphos family or biarylphosphines are often required to promote both the oxidative addition and the subsequent reductive elimination steps. The choice of base is also critical and is often a strong, non-nucleophilic base like sodium tert-butoxide.

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Bromide | Primary Amine | Pd(dba)₂ / Josiphos | NaOtBu | Toluene | 100 | High |

| 2 | Aryl Chloride | Secondary Amine | Pd₂ (dba)₃ / BrettPhos | NaOtBu | 1,4-Dioxane | 110 | High |

| 3 | Ortho-substituted Bromoarene | Ammonia | Pd(OAc)₂ / Josiphos | NaOtBu | DME | 80 | High nih.gov |

This table outlines typical conditions for the Buchwald-Hartwig amination of challenging aryl halides, providing a reference for the potential coupling of this compound. nih.gov

The fundamental steps of palladium-catalyzed cross-coupling reactions involving this compound are oxidative addition and reductive elimination.

Oxidative Addition: This initial step involves the reaction of the low-valent palladium(0) catalyst with the C-I bond of this compound. This process breaks the C-I bond and forms two new bonds, one between palladium and the aryl carbon and another between palladium and the iodine atom, resulting in a square planar palladium(II) intermediate. The rate of oxidative addition is generally faster for aryl iodides compared to bromides or chlorides. ucla.edu However, the steric hindrance from the ortho-ethyl and meta-methyl groups in this compound can slow this step down by sterically impeding the approach of the palladium complex. The use of bulky, electron-rich ligands on the palladium center can facilitate this step by promoting the formation of a more reactive, less-ligated palladium(0) species and stabilizing the resulting palladium(II) complex. ucla.edu

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. In this step, the two organic groups attached to the palladium(II) center (the aryl group from this compound and the group from the coupling partner) are joined together, forming the new C-C or C-N bond. Simultaneously, the palladium center is reduced from palladium(II) back to palladium(0), thus regenerating the active catalyst. nih.gov The steric bulk on the aryl ligand, as in the case of this compound, can influence the rate of reductive elimination. While severe steric hindrance can sometimes retard this step, appropriately bulky ligands can actually promote reductive elimination by creating a more crowded coordination sphere around the palladium, which favors the release of the product. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. These reactions often proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the carbon-iodine bond is the primary site of reactivity.

Cross-electrophile coupling is a powerful method that joins two different electrophiles, typically an aryl halide and an alkyl halide, in the presence of a reducing agent. acs.org This approach avoids the pre-formation of organometallic nucleophiles. A common catalytic system involves a nickel catalyst, often with a bipyridine-type ligand, and a stoichiometric reductant like manganese or zinc metal, or a milder homogeneous reductant. nih.gov A dual catalytic system, employing both nickel and a cocatalyst like cobalt, can also be used to selectively activate the aryl and alkyl electrophiles, respectively. nih.gov

For this compound, a nickel-catalyzed cross-electrophile coupling with an alkyl halide (R-X) would be expected to yield 1-alkyl-2-ethyl-6-methylbenzene. The reaction would likely proceed through the oxidative addition of the aryl iodide to a Ni(0) species, forming an arylnickel(II) intermediate. The alkyl halide is separately activated (often by a cocatalyst) to form an alkyl radical, which then combines with the arylnickel species, leading to reductive elimination of the final product. acs.orgnih.gov

Despite the well-established nature of this reaction, specific studies detailing the reaction conditions, yields, and substrate scope for the cross-electrophile coupling of this compound are not readily found in the reviewed literature.

The introduction of a trifluoromethyl (CF₃) group into an aromatic ring can significantly alter the molecule's properties, making trifluoromethylation reactions highly valuable. Nickel catalysis can be employed for the cross-coupling of aryl halides with various trifluoromethylating agents. One common approach involves the use of hypervalent iodine reagents capable of transferring a CF₃ group. acs.org Another strategy might involve the use of Ruppert-Prakash type reagents (e.g., TMSCF₃) or other nucleophilic or radical CF₃ sources.

A potential nickel-catalyzed trifluoromethylation of this compound would yield 1-ethyl-3-methyl-2-(trifluoromethyl)benzene. However, specific protocols, catalyst systems, and yields for the trifluoromethylation or fluoroalkylation of this compound are not documented in the searched scientific literature.

Iron- and Cobalt-Catalyzed Cross-Coupling Reactions

Iron and cobalt, as more earth-abundant and less expensive metals, have emerged as powerful catalysts for cross-coupling reactions. uni-muenchen.de Iron-catalyzed cross-couplings often involve the reaction of Grignard reagents with aryl halides. nih.govthieme-connect.de These reactions are believed to proceed through various mechanisms, potentially involving radical pathways or well-defined organoiron intermediates. Cobalt catalysts are particularly effective in coupling organozinc reagents with aryl halides (Negishi-type coupling). thieme-connect.denih.govnih.gov

A hypothetical iron-catalyzed Kumada-type coupling of this compound with an alkyl or aryl Grignard reagent (RMgX) would produce the corresponding cross-coupled product. Similarly, a cobalt-catalyzed Negishi-type reaction with an organozinc reagent (RZnX) would be expected to yield the same product class. While these reactions are well-established for a wide range of aryl halides, specific examples and data tables for this compound are absent from the available literature.

Influence of Steric and Electronic Factors on Cross-Coupling Efficiency

The efficiency of cross-coupling reactions is heavily influenced by the steric and electronic properties of the substrates.

Steric Factors: The this compound molecule possesses substituents on both ortho positions relative to the iodine atom. This steric hindrance can significantly impact the rate-determining oxidative addition step of the catalytic cycle. The bulky ethyl and methyl groups can impede the approach of the metal catalyst to the C-I bond, potentially requiring more reactive catalysts, higher catalyst loadings, or more forcing reaction conditions compared to less hindered aryl iodides. organic-chemistry.orgmdpi.com In some cases, specialized bulky ligands on the metal are required to facilitate the reaction of sterically demanding substrates. nih.gov

While these principles are fundamental to understanding cross-coupling reactions, comparative studies quantifying the specific impact of the 2-ethyl-6-methyl substitution pattern of this compound on coupling efficiency are not available.

Hypervalent Iodine Chemistry Derived from this compound

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are valuable reagents in organic synthesis, acting as mild and selective oxidants and electrophiles. diva-portal.orgresearchgate.netnih.gov Aryl iodides can be oxidized to form stable iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) species.

Aryliodine(III) Species: An iodoarene like this compound can be oxidized to form various aryliodine(III) reagents. For instance, reaction with peracetic acid or sodium perborate (B1237305) in acetic acid can yield the corresponding (diacetoxyiodo)arene, [1-ethyl-2-(diacetoxyiodo)-3-methylbenzene]. researchgate.net Alternatively, direct chlorination can produce the (dichloroiodo)arene. These iodine(III) compounds are versatile synthetic intermediates. For example, (diacetoxyiodo)arenes can be used in a variety of oxidative transformations, including the α-hydroxylation of ketones or the dearomatization of phenols. nih.gov

A specific derivative, (S)-1-ethyl-2-iodo-3-(1-methoxyethyl)benzene, has been mentioned in the literature as a precatalyst in asymmetric α-oxytosylation of ketones, implying the in-situ generation of a chiral iodine(III) species. hud.ac.uk However, detailed studies on the synthesis and reactivity of hypervalent iodine(III) compounds derived directly from this compound are not found.

Aryliodine(V) Species: Further oxidation of aryliodine(III) compounds or direct, more forceful oxidation of the parent iodoarene can lead to aryliodine(V) species, such as iodylarenes (ArIO₂). researchgate.net These compounds, like 2-iodylbenzoic acid (IBX), are powerful oxidizing agents. The generation of [1-ethyl-2-iodyl-3-methylbenzene] would provide a potent oxidant, but its synthesis and specific applications have not been described in the surveyed literature.

Due to the lack of specific research data, no experimental tables can be provided for the reactivity of this compound under the specified conditions.

Role as Oxidizing Agents and Electrophilic Group-Transfer Reagents

Iodoarenes, such as this compound, are precursors to hypervalent iodine(III) and iodine(V) compounds, which are widely used as oxidizing agents and electrophilic group-transfer reagents in organic synthesis. arkat-usa.org These hypervalent species are generated by the oxidation of the iodine(I) center of the iodoarene. The resulting compounds, for example, (diacetoxyiodo)arenes (ArI(OAc)₂) or [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs), are valued for their mild and selective oxidizing capabilities, offering an environmentally benign alternative to many heavy-metal-based oxidants. arkat-usa.org

The general transformation involves the oxidation of the iodoarene to a λ³-iodane, which can then facilitate a wide range of oxidative reactions, including the α-tosyloxylation of ketones, oxidative dearomatization of phenols, and various group transfer reactions like amination and halogenation. arkat-usa.orgumn.edu The reactivity and stability of these in situ generated hypervalent iodine reagents can be significantly influenced by the substitution pattern on the aromatic ring. Ortho-substituents, in particular, can induce steric strain that weakens the hypervalent bonds, potentially enhancing the reagent's reactivity. researchgate.netnih.gov For instance, the introduction of an ortho-methyl group has been shown to disrupt the geometry of the hypervalent iodine center, leading to notable changes in reactivity. nih.gov While direct studies on this compound are limited, the presence of the ortho-ethyl group is expected to similarly influence the properties of its corresponding hypervalent iodine derivatives, making it a potentially valuable precursor for tailored oxidizing and group-transfer reagents. umn.edunih.gov

Ligand Coupling Mechanisms

In transition metal-catalyzed reactions, particularly those involving palladium, iodoarenes like this compound are critical coupling partners. The fundamental mechanism often involves a catalytic cycle beginning with the oxidative addition of the iodoarene's carbon-iodine bond to a low-valent metal center, typically Pd(0). This step forms an arylpalladium(II) intermediate. However, the efficiency of this oxidative addition can be significantly affected by the steric hindrance imposed by ortho-substituents on the iodoarene. nih.govresearchgate.net

Despite the steric challenge, these hindered iodoarenes are crucial for synthesizing sterically congested molecules. Rational ligand design is a key strategy to overcome the reduced reactivity of hindered substrates. nih.govacs.org The development of bulky, electron-rich biarylphosphine ligands has enabled efficient coupling of sterically demanding partners by accelerating both the oxidative addition and the subsequent reductive elimination steps. acs.org Similarly, copper-catalyzed C-N coupling reactions have successfully utilized specific pyrrole-ol ligands to couple sterically hindered amines with ortho-substituted aryl iodides, including those with multiple ortho-substituents. nih.gov These advances highlight that with the appropriate catalytic system, the steric challenge posed by this compound can be overcome to achieve desired coupling transformations.

Catalytic Applications in Organic Transformations

This compound has been utilized as an aryl donor in specific, powerful organic transformations that build complex molecular architectures. A notable application is in the palladium-catalyzed stereospecific decarboxylative γ-arylation of α,α-disubstituted β,γ-alkynoic acids. researchgate.net This reaction provides access to chiral tetrasubstituted allenes, which are important structural motifs.

In a study optimizing this transformation, this compound was used as the arylating agent with a β,γ-alkynoic acid. The reaction, catalyzed by Pd(dba)₂ with cesium carbonate as the base, yielded the corresponding allene (B1206475) product. researchgate.net The data below summarizes the key conditions for this specific application.

| Reactant 1 | Reactant 2 (Aryl Donor) | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product Yield (%) | Ref. |

| 4,4-Diphenyl-2-(prop-2-yn-1-yl)but-3-ynoic acid | This compound | Pd(dba)₂ (10 mol%) | Cs₂CO₃ (1.1 equiv) | Benzene (B151609) | 110 | 2 | 72 | researchgate.net |

The steric hindrance of ortho-substituted iodoarenes can also be a limiting factor. In palladium-catalyzed hydroxy-carbonylations, for example, the yields for ortho-substituted substrates are often lower due to sterics inhibiting the coordination of carbon monoxide to the arylpalladium intermediate. nih.gov Flow chemistry techniques, which allow for increased pressure and temperature, have been shown to improve yields for these challenging carbonylation reactions. nih.govresearchgate.net This demonstrates that while compounds like this compound can be challenging substrates, tailored reaction conditions and technologies can enable their successful application in catalysis. nih.gov

C-H Bond Activation and Functionalization Mediated by Iodoarenes

The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, providing atom- and step-economical routes to complex molecules. snnu.edu.cn In this field, iodoarenes such as this compound serve as key coupling partners in transition metal-catalyzed C-H activation reactions. These processes typically involve a metal catalyst that selectively cleaves a C-H bond on one substrate, creating a metal-carbon bond, which then reacts with the iodoarene to form a new carbon-carbon or carbon-heteroatom bond.

Directing Group Assisted C-H Functionalization

A prevalent strategy for achieving site-selectivity in C-H activation is the use of directing groups. snnu.edu.cn A directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance facilitates the cleavage of the targeted C-H bond, leading to the formation of a stable metallacycle intermediate. This intermediate then undergoes oxidative addition with an aryl iodide, like this compound, to generate a high-valent metal species, which upon reductive elimination, yields the functionalized product and regenerates the active catalyst. mdpi.com

The steric and electronic properties of the iodoarene are crucial. For instance, in the palladium-catalyzed β-C(sp³)–H arylation of ketones using a transient amino acid directing group, a range of aryl iodides are well-tolerated. nih.gov However, the use of a sterically hindered ortho-substituted aryl iodide can lead to a reduced yield. nih.gov This highlights the sensitivity of these reactions to steric hindrance at the ortho position of the coupling partner. The table below illustrates how the substitution pattern on the aryl iodide affects the yield in a representative C–H arylation of ketones.

| Ketone Substrate | Aryl Iodide | Yield (%) | Comment | Ref. |

| 3-Methyl-2-pentanone | Iodobenzene | 71 | Standard | nih.gov |

| 3-Methyl-2-pentanone | 1-Iodo-4-nitrobenzene | 78 | Electron-withdrawing group | nih.gov |

| 3-Methyl-2-pentanone | 1-Iodo-4-methoxybenzene | 65 | Electron-donating group | nih.gov |

| 3-Methyl-2-pentanone | 1-Iodo-2-methylbenzene | 43 | Sterically hindered | nih.gov |

This trend suggests that while this compound could be used in such reactions, its efficiency would likely be impacted by the ortho-ethyl group, necessitating careful optimization of ligands and reaction conditions to achieve high yields. nih.gov

Oxidative C-H Activation Pathways

Many C-H functionalization reactions that employ aryl iodides proceed through a Pd(II)/Pd(IV) catalytic cycle. acs.orgnih.gov The cycle typically begins with the formation of a palladacycle intermediate via C-H activation of the substrate by a Pd(II) species. This palladacycle then reacts with the aryl iodide in an oxidative addition step to form a high-valent Pd(IV) intermediate. nih.gov The final product is formed through reductive elimination from this Pd(IV) complex, which regenerates the Pd(II) catalyst. rsc.org

The oxidative addition of the aryl iodide to the Pd(II)-metallacycle is often a critical, stereo-determining, or even turnover-limiting step. acs.org The presence of bulky ortho-substituents on the aryl iodide, such as the ethyl group in this compound, can significantly slow down this step due to steric repulsion. nih.gov However, in some systems, ortho-substituents on the aryl iodide have been found to be critical for promoting the desired reaction pathway by exerting electronic or weak coordinating effects that favor oxidative addition. chinesechemsoc.org For example, in a Pd(II)-catalyzed C-H iodination reaction, 2-nitrophenyl iodide was found to be a superior reagent, with the ortho-nitro group proposed to promote oxidative addition to the palladium center. chinesechemsoc.org The interplay between steric hindrance and electronic effects from the substituents on this compound would therefore be a key determinant of its reactivity in oxidative C-H activation pathways.

Radical C-H Functionalization Processes

In addition to two-electron pathways involving organometallic intermediates, C-H functionalization can also proceed through radical mechanisms. mdpi.com One prominent strategy involves Hydrogen Atom Transfer (HAT), where a radical species abstracts a hydrogen atom from a substrate to generate a new carbon-centered radical, which can then be functionalized. mdpi.com

Aryl iodides can serve as precursors to aryl radicals under certain conditions, such as in the presence of a palladium catalyst and a base like KOtBu, or through the formation of an electron-donor-acceptor (EDA) complex under photoredox catalysis. mdpi.comacs.org For example, the hindered aryl iodide 1-iodo-2,6-dimethylbenzene has been used as a test substrate to probe for the generation of aryl radicals in palladium-catalyzed reactions. acs.org Under specific conditions, this iodoarene was shown to generate the 2,6-dimethylphenyl radical, which then engages in Base-Promoted Homolytic Aromatic Substitution (BHAS). acs.org

It is plausible that this compound could similarly act as a precursor to the corresponding 2-ethyl-3-methylphenyl radical. This radical could then participate in HAT-based C-H functionalization reactions. In such a scenario, the aryl radical would abstract a hydrogen from a suitable C-H bond (e.g., a weak benzylic or α-amino C-H bond) to generate an alkyl radical, which is subsequently trapped to form the final product. mdpi.com The efficiency of aryl radical generation and its subsequent reactivity would be influenced by the substitution pattern, with studies showing that sterically encumbered iodoarenes can be effective pro-radicals that minimize undesired side reactions. mdpi.com

Applications of 1 Ethyl 2 Iodo 3 Methylbenzene in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The construction of complex molecular frameworks is a cornerstone of organic synthesis, enabling access to novel materials and pharmaceuticals. Aryl iodides like 1-ethyl-2-iodo-3-methylbenzene are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Detailed research has demonstrated the utility of structurally similar aryl iodides in building intricate molecular structures. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings allow for the precise introduction of the 2-ethyl-6-methylphenyl moiety into larger, more complex molecules. rsc.orgrsc.org The steric hindrance provided by the ortho-ethyl and meta-methyl groups can influence the rotational dynamics and conformational preferences of the resulting biaryl products, a critical aspect in the design of molecules with specific three-dimensional shapes, such as molecular motors or chiral ligands. acs.org

A notable application is in the synthesis of molecules with stereogenic centers. For example, in a process analogous to the one using 4-fluoro-1-iodo-2-methylbenzene, this compound can be employed in palladium/chiral norbornene cooperative catalysis to construct P-stereogenic centers through desymmetrization, leading to chiral cyclic phosphinamides. chinesechemsoc.org This highlights its role in creating structurally complex and stereochemically defined molecules. chinesechemsoc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | Biaryl or Alkyl-Aryl Compound |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl Alkyne |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-Substituted Alkene |

| Buchwald-Hartwig | Amine, Alcohol | Pd Catalyst, Ligand, Base | Aryl Amine or Aryl Ether |

Synthesis of Biologically Active Scaffolds and Pharmaceuticals

The search for new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets. The 2-ethyl-6-methylphenyl group, installable via this compound, can serve as a key structural component in the design of new pharmaceuticals. The lipophilicity and specific steric profile imparted by the ethyl and methyl substituents can enhance binding affinity, improve metabolic stability, or modulate the pharmacokinetic properties of a drug candidate.

Iodinated aromatic compounds are frequently used as key intermediates in the synthesis of biologically active molecules. For example, the synthesis of the natural product indiacen B involves an iodinated precursor, 1-iodo-2-methyl-3-nitrobenzene, which is structurally very similar to this compound. rsc.org This suggests the potential of this compound in the synthesis of other complex alkaloids and natural products. rsc.org Furthermore, various heterocyclic scaffolds known for their medicinal properties, such as quinazolines and chromones, often incorporate substituted phenyl rings. frontiersin.orgarabjchem.org The synthesis of potent iodoquinazolinone inhibitors of human carbonic anhydrase highlights the value of the iodo-aryl moiety in drug design. arabjchem.org By using this compound in coupling reactions, medicinal chemists can systematically explore the structure-activity relationships of drug candidates containing the 2-ethyl-6-methylphenyl fragment.

Materials Science Applications (e.g., Thermally Activated Delayed Fluorescent Emitters)

In materials science, functional organic molecules are in high demand for applications in electronics, such as organic light-emitting diodes (OLEDs). Thermally activated delayed fluorescence (TADF) emitters are a class of materials that can achieve high efficiency in OLEDs by harvesting both singlet and triplet excitons. beilstein-journals.org These molecules typically possess an electron-donor-acceptor (D-A) architecture to facilitate a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. rsc.org

While direct synthesis of a TADF emitter using this compound is not prominently reported, its role as a versatile building block is clear. Through cross-coupling reactions, it can be incorporated into larger conjugated systems that form the core of a TADF emitter. For instance, it could be functionalized to act as a sterically hindered donor or be part of a larger, rigid acceptor unit. The ethyl and methyl groups can be used to tune the solubility of the final material and, more importantly, to control the degree of intermolecular aggregation in the solid state, which is a critical factor influencing the emission properties and efficiency of an OLED device. nih.gov

Introduction of Specific Functional Groups

The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions. This high reactivity makes aryl iodides like this compound ideal starting materials for the regioselective introduction of the 2-ethyl-6-methylphenyl group. wordpress.com

Beyond the common cross-coupling reactions, the iodo group can be transformed into a wide array of other functionalities. For example, it can be converted into a boronic ester via an iridium-catalyzed borylation reaction or directly into a Grignard or organolithium reagent through metal-halogen exchange. These organometallic intermediates can then be reacted with a diverse range of electrophiles to introduce functional groups such as carboxyl, hydroxyl, or amino groups, further expanding the synthetic utility of the original scaffold. This functional group interconversion makes this compound a strategic precursor for creating a library of substituted benzene (B151609) derivatives for various applications. cuny.edu

| Transformation | Reagent(s) | Functional Group Introduced |

| Lithiation | n-BuLi or t-BuLi | -Li (can be quenched with electrophiles) |

| Borylation | Bis(pinacolato)diboron, Ir or Pd catalyst | -B(pin) |

| Cyanation | CuCN or Zn(CN)₂, Pd catalyst | -CN |

| Amination | NaN₃ then reduction; or direct amination | -NH₂ |

Precursor for Advanced Reagents and Catalysts (e.g., Chiral Hypervalent Organoiodines)

Hypervalent iodine reagents (compounds where iodine has an oxidation state higher than +1) have emerged as powerful and environmentally benign oxidizing agents in organic synthesis. acs.org They are used in a wide array of transformations, including oxidations, fluorinations, and oxidative rearrangements. acs.orgcardiff.ac.uk Aryl iodides are the direct precursors to these valuable reagents. This compound can be oxidized to form the corresponding hypervalent iodine(III) species, such as an iodosylbenzene derivative or an aryliodine(III) diacetate.

Of particular significance is the development of chiral hypervalent iodine reagents for asymmetric catalysis. hud.ac.ukhud.ac.uk By starting with a chiral iodoarene, it is possible to generate a chiral iodine(III) catalyst in situ. This catalyst can then mediate enantioselective transformations. Research has shown that chiral iodoarenes with substitution patterns similar to this compound can be effective precatalysts. For example, (S)-1-ethyl-2-iodo-3-(1-methoxyethyl)benzene was developed as a precatalyst for the asymmetric α-oxytosylation of ketones. hud.ac.uk The steric and electronic properties of the ethyl and methyl groups on the this compound backbone would influence the structure and reactivity of the derived hypervalent iodine reagent, potentially offering unique selectivity in oxidative transformations. hud.ac.ukresearchgate.net

Deuterium (B1214612) Labeling and Isotopic Studies

Deuterium-labeled compounds are indispensable tools in chemical research. marquette.edu They are used as internal standards in mass spectrometry, for elucidating reaction mechanisms, and in pharmaceutical development to study and potentially slow down drug metabolism (the kinetic isotope effect). marquette.eduacs.org

This compound is an excellent candidate for introducing a deuterium atom at a specific position on the aromatic ring. A standard method involves a metal-halogen exchange reaction, where the aryl iodide is treated with an organolithium reagent (like n-butyllithium) to form an aryllithium intermediate. This intermediate can then be quenched with a deuterium source, such as heavy water (D₂O) or deuterated methanol (B129727) (CH₃OD), to install a deuterium atom precisely where the iodine atom was located. This yields 1-deuterio-2-ethyl-6-methylbenzene. Alternatively, the iodo-group can be used in coupling reactions to synthesize alkenyl or alkynyl derivatives, which can then be subjected to catalytic deuteration methods to introduce deuterium into the side chain. acs.org

Computational and Theoretical Studies on Substituted Iodoarenes

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and reactivity of organic molecules, including substituted iodoarenes. researchgate.netfrontiersin.org DFT calculations are instrumental in elucidating complex reaction mechanisms by providing detailed information about the potential energy surface. dntb.gov.ua These calculations can accurately model the geometries and energies of reactants, products, and the transient species that connect them. youtube.com For substituted aryl iodides, DFT studies have been crucial in understanding reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and hypervalent iodine-mediated transformations. nih.govnih.govacs.org The theory allows for the examination of how different substituents on the aromatic ring, like the ethyl and methyl groups in 1-Ethyl-2-iodo-3-methylbenzene, influence reaction pathways and energetics through steric and electronic effects. nih.gov

A cornerstone of mechanistic studies using DFT is the characterization of transition states (TS) and reaction intermediates. youtube.com The transition state represents the highest energy point along a reaction coordinate, and its geometry and energy determine the reaction's activation barrier. acs.orgacs.org DFT calculations can locate and confirm these TS structures, providing insights into the bond-forming and bond-breaking processes. acs.org For reactions involving iodoarenes, such as nucleophilic aromatic substitution, intermediates like the σ-complex (also known as a Wheland intermediate) are critical. rsc.org Computational models can determine the stability of these complexes, which helps in predicting the regioselectivity of a reaction. rsc.org For instance, in the amination of substituted aryl halides, transition state structures consistent with nucleophilic aromatic substitution have been computationally identified and analyzed. nih.govacs.org

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Nu Bond Length | The distance between the carbon atom of the aromatic ring and the incoming nucleophile. | ~2.0 - 2.5 Å |

| C-I Bond Length | The distance between the carbon atom of the aromatic ring and the iodine leaving group. | ~2.2 - 2.8 Å |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. | -150 to -500 cm-1 |

DFT calculations provide crucial thermodynamic data, including activation energies (ΔG‡) and reaction energies (ΔGrxn), which govern the kinetics and feasibility of a reaction pathway. nih.govresearchgate.net By comparing the energies of different potential pathways, researchers can determine the most likely mechanism. nih.gov For substituted aryl iodides, studies have systematically investigated how electron-donating groups (like ethyl and methyl) and electron-withdrawing groups at different positions (ortho, meta, para) modulate the energy barriers of reactions. nih.govacs.org For example, in noncatalyzed amination reactions, electron-donating substituents like a methyl group tend to yield the lowest energy barriers when in the meta position, while electron-withdrawing groups are more favorable in the ortho position. nih.gov These calculations are in excellent agreement with experimental results for various systems. nih.govresearchgate.netmdpi.com

| Substituent (R) | Position | Calculated ΔG‡ (kJ mol-1) |

|---|---|---|

| -Me (Methyl) | meta | ~160 |

| -Me (Methyl) | para | ~175 |

| -CN (Cyano) | ortho | ~145 |

| -CN (Cyano) | meta | ~165 |

Data generalized from theoretical studies on nucleophilic aromatic substitution reactions. nih.govacs.org

The activation of the carbon-iodine (C-I) bond is a fundamental step in many synthetic transformations involving iodoarenes. nih.govacs.org Computational modeling is essential for understanding the mechanisms of C-I bond activation, which can occur through various pathways such as oxidative addition to a metal center, single-electron transfer, or electrophilic attack. nih.govnih.gov DFT calculations on transition states have been used to show that certain gold clusters can activate the C-I bond of iodobenzene, a process that mononuclear gold complexes are unable to achieve. nih.gov These studies help clarify the roles of catalysts, reagents, and reaction conditions. acs.org The activation can lead to the formation of reactive intermediates like aryl radicals, cations, or anions, whose subsequent reactions determine the final products. acs.org

Prediction of Reactivity and Selectivity in Substituted Aryl Iodides

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic reactions, which is crucial for synthesis planning. rsc.org For substituted aryl iodides, factors like the electronic nature and steric bulk of substituents significantly influence where a reaction will occur on the aromatic ring (regioselectivity). The Curtin–Hammett principle, which relates the Gibbs free energy difference between competing transition states to product ratios, is often used to predict selectivity. rsc.org

Computational models, ranging from quantum mechanical calculations to machine learning algorithms, can predict the outcomes of various reactions. rsc.org For instance, the introduction of a substituent in the ortho-position to the iodide is computationally and experimentally shown to be key for high reactivity and selectivity in certain enantioselective oxidations. nih.govresearchgate.net Theoretical investigations into amination reactions have demonstrated that the position of a substituent has a predictable effect on the activation energy; electron-donating groups favor the meta position for lower barriers, while electron-withdrawing groups are most effective at the ortho position. nih.gov

Investigations of Noncovalent Interactions (e.g., Halogen Bonding)

Beyond covalent bond transformations, noncovalent interactions play a critical role in the chemistry of iodoarenes. Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.orgbeilstein-journals.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond. rsc.orgbeilstein-journals.org

Computational studies are essential for characterizing and quantifying halogen bonds. mdpi.com Molecular electrostatic potential (MEP) maps are used to visualize the σ-hole and predict the geometry of halogen bonding interactions. beilstein-journals.org The strength and directionality of these bonds can be competitive with hydrogen bonds. rsc.org In the context of this compound, the iodine atom can act as a halogen bond donor, influencing crystal packing, molecular recognition, and even reactivity in solution. acs.orgmdpi.com

| Parameter | Description | Typical Value |

|---|---|---|

| Interaction Type | The geometry of the interaction between the halogen bond donor (R-I) and acceptor (A). | Type II (R-I···A angle ≈ 180°) |

| I···A Distance | The distance between the iodine atom and the nucleophilic atom of the acceptor. | Less than the sum of van der Waals radii |

| Binding Energy | The strength of the interaction. | 5 - 40 kJ mol-1 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior and conformational preferences of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify stable conformations and the transitions between them. mdpi.comyoutube.com

For a molecule like this compound, a key area of conformational flexibility involves the rotation of the ethyl group relative to the benzene (B151609) ring. MD simulations can be used to map the energy landscape of this rotation and determine the most stable rotamers. This information is valuable for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules, such as enzymes or catalysts, in solution. nih.govrsc.org While specific MD studies on this compound are not prevalent, the methodology is broadly applied to understand the structure and dynamics of substituted aromatic systems. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 Iodo 3 Methylbenzene Derivatives

X-ray Crystallography for Solid-State Structure Determination

For a related compound, 2-Iodo-1,3-dimethoxybenzene , X-ray diffraction analysis revealed an orthorhombic crystal system with specific lattice parameters (a = 12.5767 Å, b = 8.6788 Å, c = 8.4338 Å). researchgate.net A similar analysis for 1-Ethyl-2-iodo-3-methylbenzene would be necessary to definitively establish its solid-state structure.

Table 6.1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁I |

| Crystal System | --- |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| Volume (ų) | --- |

Advanced NMR Spectroscopy (e.g., Dynamic NMR, ¹⁹F NMR, ¹³C NMR for specific interactions)

While standard ¹H and ¹³C NMR spectra are used for routine identification, advanced NMR studies for this compound are not available in the literature.

Dynamic NMR: This technique could be employed to study the rotational barriers of the ethyl and methyl groups. Steric hindrance from the bulky iodine atom might lead to restricted rotation, which could be quantified by variable temperature NMR experiments.

¹⁹F NMR: This would be applicable to fluorinated derivatives of this compound. ¹⁹F NMR is highly sensitive to the electronic environment, and a fluorine substituent on the ring would serve as a probe to study the effects of the other groups on the electronic structure. No synthesis or NMR data for such fluorinated derivatives were found.

¹³C NMR: A detailed ¹³C NMR analysis could provide insights into specific electronic interactions. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. nih.gov The iodine atom, being a heavy halogen, would exert a significant "heavy atom effect" on the chemical shift of the carbon to which it is attached (C2).

Table 6.2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes, not experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-Et) | ~145 |

| C2 (C-I) | ~95-105 |

| C3 (C-Me) | ~140 |

| C4 | ~128 |

| C5 | ~127 |

| C6 | ~130 |

| CH₂ (Ethyl) | ~30 |

| CH₃ (Ethyl) | ~15 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of compounds and for monitoring reaction progress by identifying intermediates and products. rsc.org For instance, in a Suzuki or Sonogashira coupling reaction involving this compound, HRMS could be used to track the disappearance of the starting material (m/z 246.9905 for [M+H]⁺) and the appearance of the coupled product in real-time. It would also be invaluable for identifying transient organometallic intermediates, providing mechanistic insights. However, no such reaction monitoring studies featuring this specific compound have been published.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms and optimizing conditions. For aryl iodides like this compound, a common reaction studied is the Suzuki coupling. A kinetic study would involve systematically varying the concentrations of the aryl iodide, the boronic acid, the palladium catalyst, and the base, while monitoring the rate of product formation.

The rate of such reactions is often dependent on the oxidative addition of the aryl iodide to the palladium(0) catalyst, which can be influenced by the steric hindrance around the C-I bond. mdpi.com The presence of ortho-substituents (the ethyl and methyl groups) in this compound would be expected to significantly affect the reaction rate compared to less substituted iodobenzenes. However, no specific rate constants or kinetic data for reactions involving this compound are available in the searched literature.

Table 6.4: Hypothetical Kinetic Data for a Suzuki Coupling Reaction (Note: This table is for illustrative purposes only.)

| Entry | Reactant | Concentration (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | This compound | 0.1 | --- |

| 2 | Phenylboronic Acid | 0.15 | --- |

| 3 | Pd(PPh₃)₄ | 0.002 | --- |

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-2-iodo-3-methylbenzene, and how can purity be maximized?

- Methodological Answer : Prioritize halogenation of 1-ethyl-3-methylbenzene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Monitor reaction progress via TLC and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) . For high purity (>98%), employ recrystallization in ethanol or perform sublimation under reduced pressure. Validate purity using GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns. The iodine atom induces deshielding in adjacent protons (e.g., H-2 and H-6) and distinct splitting due to coupling with I (spin = 5/2) .

- IR : Identify C-I stretching vibrations at ~500–600 cm and alkyl/aryl C-H stretches.

- Mass Spectrometry : Look for molecular ion peaks at m/z 260 (M) and fragment ions from C-I bond cleavage .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Q. How to conduct a systematic literature review on its reactivity and applications?

- Methodological Answer :

Use SciFinder or Reaxys with keywords like "iodoarene synthesis," "cross-coupling," and "substitution reactions." Filter results to exclude patents and prioritize peer-reviewed journals. Cross-reference EPA/ATSDR reports for toxicity data .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for iodination of alkylbenzenes?

- Methodological Answer : Perform kinetic studies under controlled conditions (temperature, solvent polarity, catalyst loading). Use DOE (Design of Experiments) to isolate variables (e.g., iodine source, reaction time). Compare results with computational models (DFT) to identify energetically favorable pathways . For example, competing ortho/para-directing effects from ethyl/methyl groups may alter regioselectivity .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-I bonds (~230 kJ/mol) and compare with aryl bromides/chlorides. Use molecular docking simulations to assess steric hindrance from ethyl/methyl groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) . Validate predictions with experimental kinetics (e.g., Eyring plots) .

Q. How to design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

Q. What strategies analyze regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Use isotopic labeling (e.g., C) to track substitution sites. Combine Hammett plots with steric maps to differentiate electronic (iodine’s −I effect) vs. steric (ethyl/methyl bulk) influences. Compare experimental results with computational electrostatic potential (ESP) surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.